

# Application Notes and Protocols for ML390 in Combination with Other AML Drugs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ML390**  
Cat. No.: **B609164**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy and targeted agents have improved outcomes, drug resistance and relapse remain significant challenges, highlighting the need for novel therapeutic strategies. **ML390** is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, **ML390** induces differentiation and reduces proliferation of AML cells.<sup>[1][2][3]</sup> This unique mechanism of action makes **ML390** a promising candidate for combination therapies aimed at overcoming resistance and enhancing anti-leukemic efficacy.

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating **ML390** in combination with other AML drugs, such as BCL-2 inhibitors and standard chemotherapy agents.

## Rationale for Combination Therapies

The primary rationale for combining **ML390** with other AML drugs is to target multiple, non-overlapping survival pathways in leukemia cells, potentially leading to synergistic or additive anti-tumor effects.

- **ML390** and BCL-2 Inhibitors (e.g., Venetoclax): AML cells are often dependent on the anti-apoptotic protein BCL-2 for their survival.[4][5][6] Venetoclax, a BCL-2 inhibitor, has shown significant clinical activity in AML.[6] However, resistance to venetoclax can emerge, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1.[4][5][7] DHODH inhibitors, such as brequinar, have been shown to downregulate MCL-1 expression. This provides a strong rationale for combining **ML390** with venetoclax to simultaneously block two critical survival pathways, potentially overcoming or preventing venetoclax resistance. Preclinical studies with the DHODH inhibitor brequinar have demonstrated synergistic effects when combined with venetoclax in lymphoma models, supporting the investigation of this combination in AML.
- **ML390** and Standard Chemotherapy (e.g., Cytarabine, Doxorubicin): Standard AML chemotherapy agents like cytarabine (Ara-C) and doxorubicin induce DNA damage and apoptosis in rapidly dividing cells. **ML390**'s ability to induce differentiation could potentially sensitize AML blasts to the cytotoxic effects of these agents. By inducing a more mature phenotype, **ML390** may render the cells more susceptible to the mechanisms of action of traditional chemotherapy. Studies with other DHODH inhibitors have shown synergistic or near-additive effects when combined with classical antileukemic agents.

## Quantitative Data Summary

While specific quantitative data for **ML390** in combination with other AML drugs is limited in publicly available literature, data from studies on other DHODH inhibitors in similar combinations provide a valuable reference. The following tables summarize representative data from preclinical studies on DHODH inhibitors in hematological malignancies.

Table 1: In Vitro Efficacy of DHODH Inhibitors in Combination with Other Agents

| Cell Line         | DHODH Inhibitor | Combination Agent                  | Observation                               | Reference |
|-------------------|-----------------|------------------------------------|-------------------------------------------|-----------|
| DHL<br>(Lymphoma) | Brequinar       | Venetoclax                         | Synergistic inhibition of cell survival   |           |
| AML cell lines    | MEDS433         | Dipyridamole                       | Strong synergistic induction of apoptosis |           |
| AML cell lines    | MEDS433         | Cytarabine, Idarubicin, Decitabine | Near-additive increase in apoptosis       |           |

Table 2: In Vivo Efficacy of DHODH Inhibitor Combinations

| AML Model       | DHODH Inhibitor | Combination Agent | Outcome                             | Reference |
|-----------------|-----------------|-------------------|-------------------------------------|-----------|
| HGBCL Xenograft | Brequinar       | Venetoclax        | Synergistic tumor growth inhibition |           |

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of ML390 and Potential Combination Targets

The following diagram illustrates the proposed mechanism of action of **ML390** and its potential interplay with BCL-2 inhibitors.



[Click to download full resolution via product page](#)

**ML390** inhibits pyrimidine synthesis and may downregulate MCL-1, sensitizing cells to BCL-2 inhibition by Venetoclax.

## Experimental Workflow for Evaluating Drug Combinations

This diagram outlines a typical workflow for assessing the synergistic potential of **ML390** with another AML drug *in vitro*.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4.4. Annexin V/PI Staining and Flow Cytometry Analysis [bio-protocol.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [texaschildrens.org](http://texaschildrens.org) [texaschildrens.org]

- 4. ucl.ac.uk [ucl.ac.uk]
- 5. bosterbio.com [bosterbio.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Combination screening in vitro identifies synergistically acting KP372-1 and cytarabine against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ML390 in Combination with Other AML Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609164#ml390-in-combination-with-other-aml-drugs>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)